molecular formula C5H5BClNO3 B6337988 2-Chloro-5-hydroxypyridine-4-boronic acid CAS No. 2096329-96-1

2-Chloro-5-hydroxypyridine-4-boronic acid

Cat. No. B6337988
CAS RN: 2096329-96-1
M. Wt: 173.36 g/mol
InChI Key: IMDQYJIXTVOVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-hydroxypyridine-4-boronic acid, also known as CHPBA, is a boronic acid derivative of 2-chloro-5-hydroxypyridine. It is a useful reagent that can be used in a variety of synthetic reactions, and it has been studied for its potential applications in scientific research. Additionally, future directions for research and development of CHPBA will be discussed.

Scientific Research Applications

2-Chloro-5-hydroxypyridine-4-boronic acid has been studied for its potential applications in drug discovery, as it has been found to be a useful reagent for the synthesis of various biologically active compounds. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs and antifungal agents. Additionally, 2-Chloro-5-hydroxypyridine-4-boronic acid has been used in the synthesis of a variety of other compounds, such as peptides, peptoid libraries, and small molecule inhibitors.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxypyridine-4-boronic acid is not fully understood. However, it is known that 2-Chloro-5-hydroxypyridine-4-boronic acid acts as a catalyst in the synthesis of various compounds. It is believed that 2-Chloro-5-hydroxypyridine-4-boronic acid functions by forming a reversible covalent bond with the substrate, which then allows for the formation of the desired product. Additionally, 2-Chloro-5-hydroxypyridine-4-boronic acid has been shown to be able to stabilize reactive intermediates, which can allow for the formation of more complex products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-hydroxypyridine-4-boronic acid have not been studied in detail. However, it is known that 2-Chloro-5-hydroxypyridine-4-boronic acid can act as an inhibitor of some enzymes, including cyclooxygenase and phospholipase A2. Additionally, 2-Chloro-5-hydroxypyridine-4-boronic acid has been shown to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-hydroxypyridine-4-boronic acid in lab experiments is its high reactivity, which allows for the synthesis of a variety of compounds in a short amount of time. Additionally, 2-Chloro-5-hydroxypyridine-4-boronic acid is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, 2-Chloro-5-hydroxypyridine-4-boronic acid can react with some substrates that are sensitive to acid or base, and it can also react with some substrates that are sensitive to light.

Future Directions

There are several potential future directions for research and development of 2-Chloro-5-hydroxypyridine-4-boronic acid. One potential direction is to investigate its potential as an inhibitor of other enzymes, such as proteases and kinases. Additionally, further research could be conducted on the biochemical and physiological effects of 2-Chloro-5-hydroxypyridine-4-boronic acid, as well as its potential applications in drug discovery. Additionally, 2-Chloro-5-hydroxypyridine-4-boronic acid could be further investigated for its potential as a catalyst in the synthesis of complex molecules, such as peptides and peptoid libraries. Finally, further research could be conducted on the potential of 2-Chloro-5-hydroxypyridine-4-boronic acid to stabilize reactive intermediates and allow for the formation of more complex products.

Synthesis Methods

2-Chloro-5-hydroxypyridine-4-boronic acid can be synthesized from 2-chloro-5-hydroxypyridine, which is commercially available. The synthesis of 2-Chloro-5-hydroxypyridine-4-boronic acid involves the reaction of 2-chloro-5-hydroxypyridine with 4-bromobenzyl boronic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at a temperature of around 80°C. The reaction is complete after about 3 hours, and the product can be isolated by simple filtration.

properties

IUPAC Name

(2-chloro-5-hydroxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDQYJIXTVOVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1O)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233787
Record name Boronic acid, B-(2-chloro-5-hydroxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydroxypyridine-4-boronic acid

CAS RN

2096329-96-1
Record name Boronic acid, B-(2-chloro-5-hydroxy-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-chloro-5-hydroxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.